molecular formula C14H20FNSi B1397766 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole CAS No. 1093066-71-7

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

Cat. No.: B1397766
CAS No.: 1093066-71-7
M. Wt: 249.4 g/mol
InChI Key: XQRFDLMKVYMBEI-UHFFFAOYSA-N
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Description

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C14H20FNSi and its molecular weight is 249.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) derivatives are often used as protective groups in organic synthesis, particularly for alcohols . They react with various functional groups to form silyl ethers, which are stable and can be selectively deprotected when needed .

Mode of Action

The mode of action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole involves its interaction with its targets, leading to the formation of silyl ethers. The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

Biochemical Pathways

It’s known that tbdms derivatives participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to the formation of synthetically useful unsymmetrical diynes .

Pharmacokinetics

The stability of tbdms derivatives in various conditions suggests that they may have favorable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the formation of silyl ethers, which are stable and can be selectively deprotected when needed . This allows for the selective modification of functional groups in complex molecules, which is a crucial aspect of organic synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of TBDMS derivatives with alcohols to form silyl ethers is accelerated by the presence of imidazole and dimethylformamide . Additionally, the stability of the resulting silyl ethers can be affected by the pH and temperature of the environment .

Properties

IUPAC Name

tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFDLMKVYMBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-fluoro-1H-indole (30.0 g, 0.222 mol) in anhydrous THF (250 mL) was added sodium hydride (60% suspension in mineral oil, 10.22 g, 0.255 mol) portionwise and maintaining the solution at 0° C. The reaction mixture was stirred at 0° C. for 20 min, then a solution of tert-butyl-chloro-dimethyl-silane (40.15 g, 0.266 mol) in anhydrous THF (20 mL) was added and the solution stirred at RT for 25 h. The reaction mixture was poured into H2O and the layers separated. The aqueous layer was extracted with EtOAc and the combined organic layers were dried (MgSO4), then concentrated in vacuo. The resultant residue was purified by column chromatography (silica gel, cyclohexane:DCM 100% to 50:50) to provide the title compound as a colourless oil (41.2 g, 74%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

At 0° C., NaH (1.88 g, 46.2 mmol) was added to a solution of 5-fluoro-1H-indole (5.2 g, 38.5 mmol) in 40 mL DMF. After 10 min at 0° C. tert-butyldimethylsilyl chloride (6.96 g, 46.2 mmol) was added and the mixture allowed to stir at 0° C. for an additional 1 h. The mixture was warmed to room temperature and stirred overnight, then diluted by the addition of water and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated and purified by silica gel column chromatography to give the title compound (6.5 g, 67.7%)
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole
Reactant of Route 2
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1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole
Reactant of Route 3
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole
Reactant of Route 4
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole
Reactant of Route 5
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole
Reactant of Route 6
1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

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